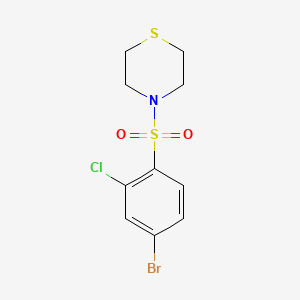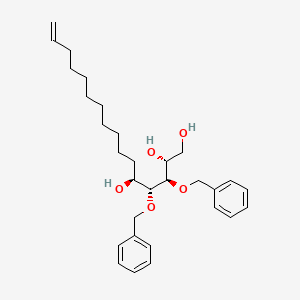
15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- is a chemical compound with the molecular formula C30H44O5 and a molecular weight of 484.676 . This compound is characterized by its unique structure, which includes a hexadecene backbone with multiple hydroxyl groups and phenylmethoxy substituents.
Preparation Methods
The synthesis of 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the hexadecene backbone, followed by the introduction of hydroxyl groups and phenylmethoxy substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Chemical Reactions Analysis
15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or alkanes.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylmethoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- include other hexadecene derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific reactivity and applications. The uniqueness of 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- lies in its specific combination of hydroxyl and phenylmethoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
651321-36-7 |
|---|---|
Molecular Formula |
C30H44O5 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-3,4-bis(phenylmethoxy)hexadec-15-ene-1,2,5-triol |
InChI |
InChI=1S/C30H44O5/c1-2-3-4-5-6-7-8-9-16-21-27(32)29(34-23-25-17-12-10-13-18-25)30(28(33)22-31)35-24-26-19-14-11-15-20-26/h2,10-15,17-20,27-33H,1,3-9,16,21-24H2/t27-,28+,29+,30+/m0/s1 |
InChI Key |
BJFQFEVJHOJYME-MIPYOGIXSA-N |
Isomeric SMILES |
C=CCCCCCCCCC[C@@H]([C@H]([C@@H]([C@@H](CO)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Canonical SMILES |
C=CCCCCCCCCCC(C(C(C(CO)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
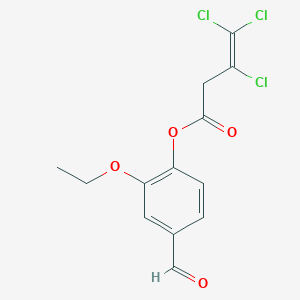
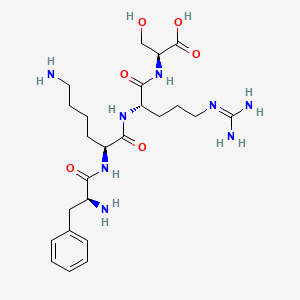
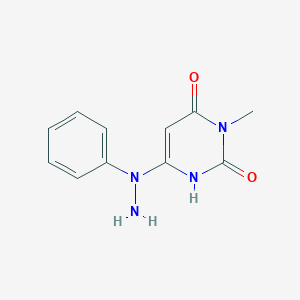
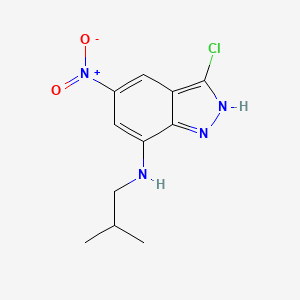
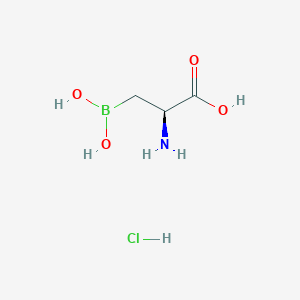

![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)
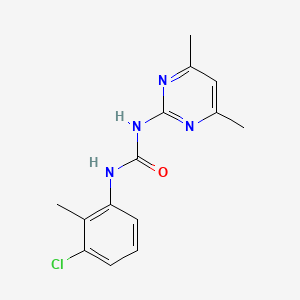
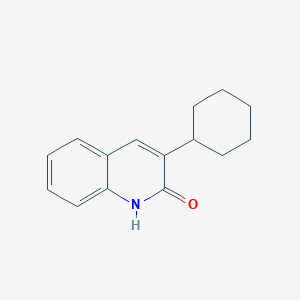
![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)

